Equol
Overview
Description
Equol is an isoflavandiol estrogen metabolized from daidzein, a type of isoflavone found in soybeans and other plant sources, by bacterial flora in the intestines . It is a nonsteroidal estrogen and has been used in trials studying the treatment of Breast Cancer .
Synthesis Analysis
This compound is produced by specific intestinal microorganisms of mammals . The genes encoding the this compound production pathway have been characterized in a few bacterial strains . A highly conserved gene cluster found in nine bacterial species from the Eggerthellaceae family is responsible for this compound production . This compound can be chemically synthesized .Molecular Structure Analysis
The this compound molecule is composed of C15H14O3 and its molecular weight is 242.27 . It is a heterocyclic structure containing two active hydroxyl groups and a relatively inactive oxygen in its central furan ring .Chemical Reactions Analysis
This compound mediates many of its biological effects by binding to estrogen receptors . The absorbed soy isoflavone in the liver binds to glucuronic acid and sulfuric acid, most of which is converted into water-soluble substances and the rest is excreted in urine in the form of gluconic anhydride or sulphate .Scientific Research Applications
Isoflavone Metabolism and Estrogenic Activity
- Equol, a nonsteroidal estrogen of the isoflavone class, is a product of intestinal bacterial metabolism of dietary isoflavones, primarily found in soybeans and soy foods. It exhibits estrogenic activity, having affinity for both estrogen receptors ERalpha and ERbeta. This compound is noted for its potent antioxidant activity and plays a significant role in various health effects of soy protein diets, especially in individuals who can efficiently produce this compound, known as "this compound-producers" (Setchell, Brown, & Lydeking-Olsen, 2002).
Anti-Aging and Skin Health
- This compound has demonstrated potential in enhancing skin health, particularly in anti-aging. It positively influences the expression of skin genes and proteins, increasing collagen and elastin while decreasing metalloproteinases. These properties suggest its topical use for skin aging treatment and prevention (Gopaul, Knaggs, & Lephart, 2012).
Therapeutic Potential in Hormone-Dependent Conditions
- This compound's therapeutic applications encompass a wide range, including anti-cancer, cardioprotective, antidiabetic, antiosteoporosis, anti-ageing, and neuroprotective efficacy. This broad scope is attributed to its high affinity towards estrogen receptors and the ability to modulate hormone-dependent pathways (Fatima, Khan, & Ahmad, 2020).
Anti-Androgenic Effects
- This compound has been identified as an anti-androgen, inhibiting prostate growth and affecting hormone feedback. It specifically binds to dihydrotestosterone (DHT) and alters physiological responses regulated by androgens. This novel property suggests potential usage in treating androgen-mediated pathologies (Lund et al., 2004).
Cancer Prevention andTreatment
- This compound exhibits anticancer properties, specifically in the context of cervical and gastric cancers. It induces apoptosis in cancer cells through mechanisms involving mitochondrial alteration and reactive oxygen species production, highlighting its potential as an anticancer agent (Kim, Shin, Park, & Kim, 2014); (Yang et al., 2016).
Cardiovascular Health
- This compound has shown protective effects against endothelial cell apoptosis induced by oxidized low-density lipoprotein (OX-LDL). This effect is linked to its antioxidant properties and suggests a role in cardiovascular health maintenance (Kamiyama et al., 2009).
Photoprotection and UV Radiation Damage
- Studies on this compound's protective effect against ultraviolet radiation-induced DNA damage in skin indicate its potential as a sunscreen agent, inhibiting DNA photodamage and offering a protective layer against harmful UV radiation (Widyarini, 2006).
Menopausal Symptom Relief
- This compound supplementation has been linked to improved menopausal symptoms and mood states in perimenopausal and postmenopausal women. This effect underscores this compound's potential in managing menopausal symptoms without adverse effects (Ishiwata et al., 2009).
Bone Health
- This compound supplementation has been found to contribute to bone health in postmenopausal women, particularly in non-equol producers. It helps in preventing bone loss, making it a potential agent for osteoporosis management (Tousen et al., 2011).
Mechanism of Action
Target of Action
Equol is a major bacterial metabolite of the soy isoflavone daidzein . It is known to be a phytoestrogen that acts by binding to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . This compound has higher biological activity than its precursor compound, daidzein, because it mediates many of its biological effects by binding to estrogen receptors .
Mode of Action
This compound’s interaction with its targets results in several changes. It is known to augment the dendrite arborization of Purkinje cells induced by triiodothyronine (T3) and the neurite growth of Neuro-2A cell differentiation . In astrocytes, this compound induces cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .
Biochemical Pathways
The conversion of daidzein into this compound takes place in the intestine via the action of reductase enzymes belonging to incompletely characterized members of the gut microbiota . This compound enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
Pharmacokinetics
This compound is a very stable molecule that essentially remains unchanged when digested, and this lack of further metabolism explains its very quick absorption and high bioavailability . When this compound is consumed, it is rapidly absorbed and achieves a T max (rate of peak plasma concentration) in two to three hours .
Result of Action
This compound’s action results in several molecular and cellular effects. It can effectively reduce mitochondrial damage, oxidative stress, and apoptosis of osteoblasts induced by high glucose and fat . It also has potential efficacy in regulating both hormone levels and oxidative stress, suggesting that exposure to this compound may have an impact on cancer risk .
Action Environment
The ability to produce this compound may be influenced by shared environmental factors, although weak positive correlations between mothers and children have been reported . Other dietary constituents other than isoflavones might enhance this compound formation in this compound producers . At the same time, the host’s intestinal microbiota, lifestyle, and genetic factors affect the production of this compound .
Safety and Hazards
Equol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Equol has promising application possibilities for preventing chronic diseases such as cardiovascular disease, breast cancer, and prostate cancer due to its high antioxidant activity and hormone-like activity . Future studies of this compound production in the human gut and future efforts related to bioengineering and the use of this compound-producing bacteria as probiotics are expected .
Biochemical Analysis
Biochemical Properties
Equol plays a crucial role in biochemical reactions, particularly in the human gut where it is produced by certain bacteria. The production of this compound involves the interaction of several enzymes, including dihydrodaidzein reductase and tetrahydrodaidzein reductase. These enzymes catalyze the reduction of daidzein to dihydrodaidzein and subsequently to tetrahydrodaidzein, which is then converted to this compound. This compound interacts with estrogen receptors, particularly estrogen receptor beta, mimicking the effects of estrogen and influencing various physiological processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human skin cells, this compound has been shown to increase the expression of collagen, elastin, and tissue inhibitors of metalloproteinases, while decreasing the expression of metalloproteinases. These effects contribute to its anti-aging and antioxidant properties. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by binding to estrogen receptors and modulating their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, particularly estrogen receptor beta. This binding activates the receptor and initiates a cascade of signaling events that lead to changes in gene expression. This compound also inhibits the activity of 5-alpha-dihydrotestosterone, a potent androgen, by binding to it and preventing its interaction with androgen receptors. This dual action of this compound on estrogen and androgen pathways underlies its diverse physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of estrogen receptors and continued modulation of gene expression. These effects are consistent with its potential benefits in reducing the risk of hormone-related cancers and alleviating menopause symptoms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as improved bone density and reduced risk of hormone-related cancers. At high doses, this compound can have toxic or adverse effects, including liver toxicity and disruption of normal hormonal balance. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the gut where it is produced by bacterial metabolism of daidzein. The key enzymes involved in this pathway include dihydrodaidzein reductase and tetrahydrodaidzein reductase. This compound can also influence metabolic flux and metabolite levels by modulating the activity of estrogen receptors and other signaling pathways. These interactions contribute to its diverse physiological effects and potential health benefits .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In the gut, this compound is absorbed into the bloodstream and distributed to various tissues, including the liver, skin, and bones. The localization and accumulation of this compound in these tissues are influenced by its binding to estrogen receptors and other cellular proteins. These interactions play a crucial role in mediating the physiological effects of this compound .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with estrogen receptors and other cellular proteins. This compound can be found in the cytoplasm and nucleus of cells, where it exerts its effects on gene expression and cellular function. Post-translational modifications and targeting signals may also influence the localization of this compound to specific compartments or organelles, further modulating its activity and function .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058705 | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94105-90-5 | |
Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Equol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,S)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EQUOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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